Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-
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Overview
Description
Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a naphthyridine core, a chlorophenyl group, and an azetidinyl moiety. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted analogs of the original compound .
Scientific Research Applications
Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- include:
- Glycine, N-[(1-chloro-4-hydroxy-5-methyl-3-isoquinolinyl)carbonyl]-
- Glycine, N-[(4-chlorophenyl)methyl]-, hydrochloride .
Uniqueness
The uniqueness of Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl- lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H28ClN5O5 |
---|---|
Molecular Weight |
526.0 g/mol |
IUPAC Name |
2-[[6-[(4-chlorophenyl)methylcarbamoyl]-8-[2-(3,3-dimethylazetidin-1-yl)-2-oxoethyl]-7-oxo-1,8-naphthyridin-4-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C26H28ClN5O5/c1-26(2)14-31(15-26)21(33)12-32-23-18(20(8-9-28-23)30(3)13-22(34)35)10-19(25(32)37)24(36)29-11-16-4-6-17(27)7-5-16/h4-10H,11-15H2,1-3H3,(H,29,36)(H,34,35) |
InChI Key |
JRJGTRFONPWMJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C(=O)CN2C3=NC=CC(=C3C=C(C2=O)C(=O)NCC4=CC=C(C=C4)Cl)N(C)CC(=O)O)C |
Origin of Product |
United States |
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